

# A Comparative Analysis of the Environmental Mobility of Neptunium-237 and Americium-241

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Neptunium-237**

Cat. No.: **B088061**

[Get Quote](#)

A comprehensive guide for researchers and environmental scientists on the comparative environmental mobility of **Neptunium-237** and Americium-241, detailing their sorption behaviors, the factors influencing their transport, and the experimental methodologies used for their assessment.

The long-lived radionuclides **Neptunium-237** ( $^{237}\text{Np}$ , half-life of 2.14 million years) and Americium-241 ( $^{241}\text{Am}$ , half-life of 432.2 years) are significant components of nuclear waste and environmental contamination from nuclear activities.<sup>[1][2]</sup> Understanding their environmental mobility is crucial for the long-term safety assessment of radioactive waste repositories and the remediation of contaminated sites. This guide provides an objective comparison of the environmental mobility of  $^{237}\text{Np}$  and  $^{241}\text{Am}$ , supported by experimental data, detailed methodologies, and visual representations of key processes.

## Comparative Overview of Mobility

In general, **Neptunium-237** exhibits significantly higher environmental mobility compared to Americium-241.<sup>[2]</sup> This difference is primarily attributed to their distinct speciation under typical environmental conditions. Neptunium can exist in multiple oxidation states (III, IV, V, and VI), with the pentavalent form, the neptunyl ion ( $\text{NpO}_2^+$ ), being the most stable and mobile in oxic environments.<sup>[3]</sup> In contrast, Americium predominantly exists in the trivalent oxidation state ( $\text{Am}^{3+}$ ), which has a strong tendency to hydrolyze and sorb to soil and sediment particles, thus limiting its mobility.

## Quantitative Comparison of Soil Sorption

The solid-liquid distribution coefficient,  $K_d$ , is a key parameter used to quantify the sorption of radionuclides to soil and sediment, providing an inverse measure of their mobility. A higher  $K_d$  value indicates stronger sorption and lower mobility. The following tables summarize experimental  $K_d$  values for  $^{237}\text{Np}$  and  $^{241}\text{Am}$  under various soil conditions.

Table 1: Soil Distribution Coefficients ( $K_d$ ) for Neptunium-237 (mL/g)

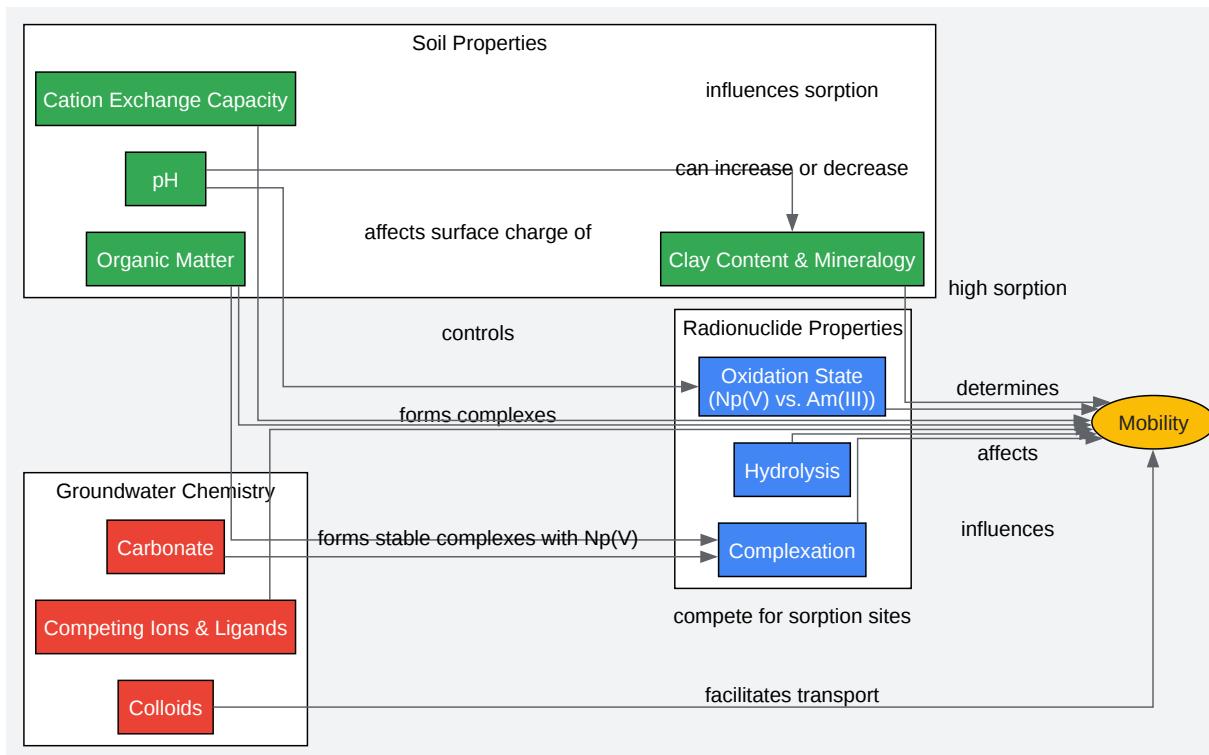

| Soil Type              | pH            | Organic Matter (%) | $K_d$ (mL/g) | Reference |
|------------------------|---------------|--------------------|--------------|-----------|
| Sand                   | 4.1 - 6.8     | 2.4 - 5.7          | 3 - 95       | [4]       |
| Loamy Sand             | Not Specified | Not Specified      | 21.7         | [5]       |
| Silt Loam              | Not Specified | Not Specified      | 13.5 - 29.1  | [4]       |
| Clay                   | Not Specified | Not Specified      | 10 - 16      |           |
| Organic Soil (Mire)    | Not Specified | High               | 31 - 2,600   | [4]       |
| South Carolina Subsoil | 5.1           | Not Specified      | 0.16 - 0.66  | [6]       |
| Washington Subsoil     | Not Specified | Not Specified      | 2.37 - 3.90  | [7]       |

Table 2: Soil Distribution Coefficients ( $K_d$ ) for Americium-241 (mL/g)

| Soil Type                 | pH            | Organic Matter (%) | Kd (mL/g)                     | Reference |
|---------------------------|---------------|--------------------|-------------------------------|-----------|
| French Agricultural Soils | 5.5 - 7.5     | 1.3 - 8.6          | 60 - 4000                     |           |
| Sandy Aquifer Material    | Not Specified | Not Specified      | Reduced with humic substances | [8]       |
| South Carolina Subsoil    | 5.1           | Not Specified      | 1.0 - 280                     | [6]       |
| Washington Subsoil        | Not Specified | Not Specified      | >1200                         | [7]       |
| Various US Soils          | Not Specified | Not Specified      | Generally high                |           |

## Factors Influencing Environmental Mobility

The environmental mobility of both  $^{237}\text{Np}$  and  $^{241}\text{Am}$  is governed by a complex interplay of geochemical and physical factors.



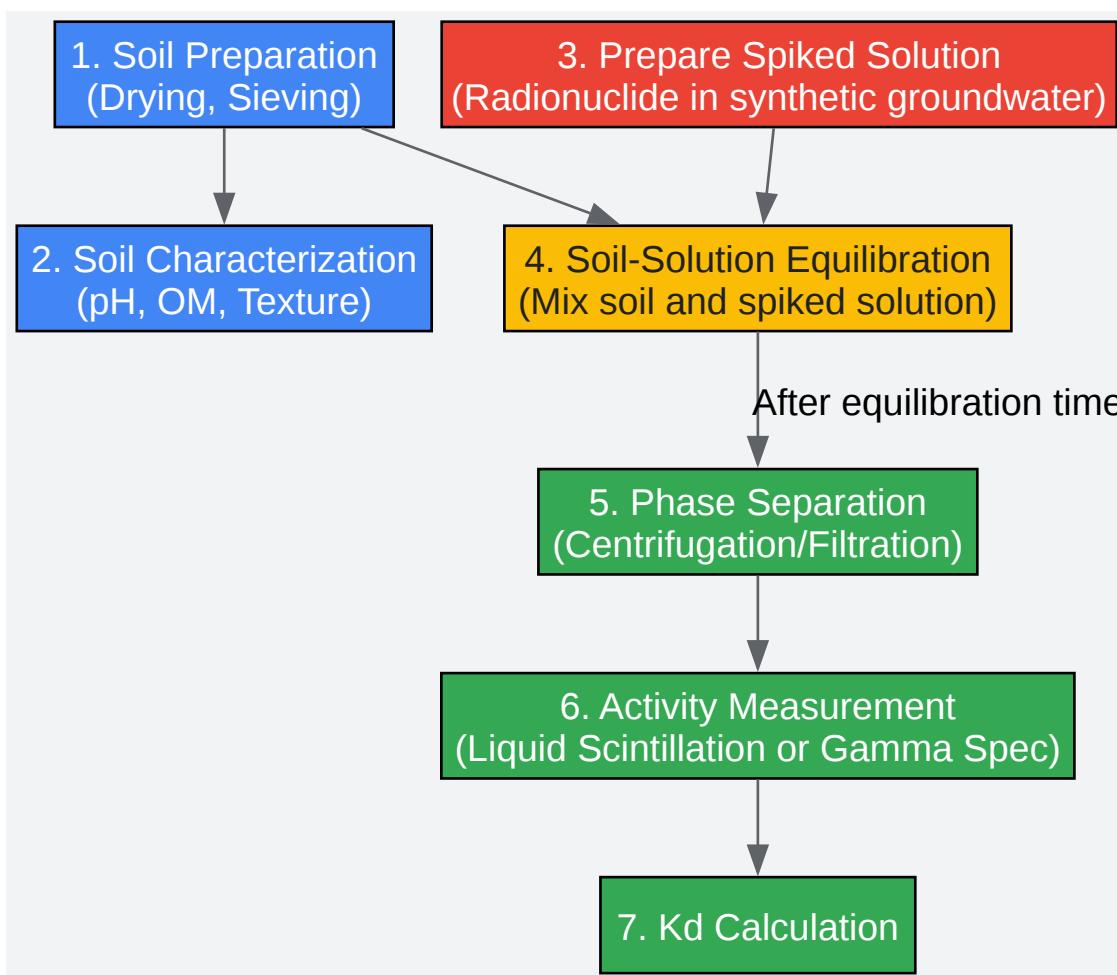
[Click to download full resolution via product page](#)

Caption: Factors influencing the environmental mobility of **Neptunium-237** and **Americium-241**.

Key Influencing Factors:

- pH: Soil and groundwater pH is a master variable controlling the speciation and sorption of both radionuclides. For Americium, Kd values generally increase with increasing pH.[9] For

Neptunium, mobility tends to decrease as pH increases from acidic to neutral conditions.[3]


- **Organic Matter:** Dissolved and solid-phase organic matter, such as humic and fulvic acids, can have a dual effect. They can form soluble complexes with radionuclides, potentially increasing their mobility.[10] Conversely, sorption to solid-phase organic matter can retard their transport. Studies have shown that humic substances can reduce the adsorption of americium on sandy aquifer material.[8]
- **Clay Content and Mineralogy:** Soils with high clay content generally exhibit higher Kd values for both radionuclides due to the larger surface area and higher number of sorption sites.
- **Carbonate Concentration:** Carbonate ions can form stable aqueous complexes with Np(V), which can increase its mobility.[3]
- **Redox Conditions:** While Am(III) is stable across a wide range of redox conditions, the speciation of Neptunium is highly sensitive to the redox potential of the environment. In reducing environments, Np(V) can be reduced to the less mobile Np(IV).

## Experimental Protocols

The quantitative data presented in this guide are primarily derived from two types of laboratory experiments: batch sorption experiments and column transport experiments.

### Batch Sorption Experiment Protocol

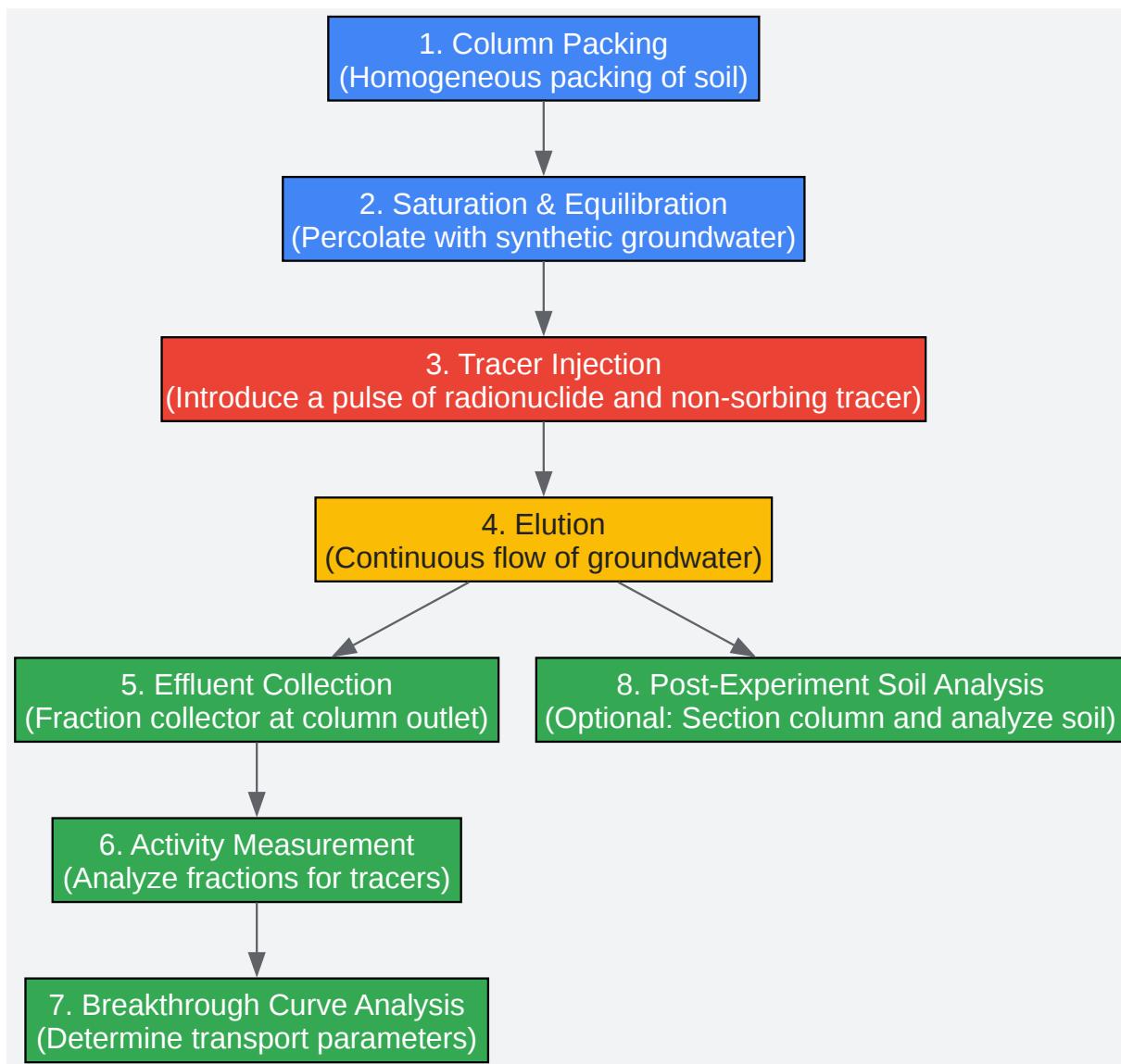
Batch sorption experiments are conducted to determine the equilibrium distribution of a radionuclide between a solid phase (soil) and a liquid phase (groundwater) and to calculate the Kd value.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a batch sorption experiment to determine Kd values.

Detailed Methodology for Batch Sorption Experiment:


- Soil Preparation and Characterization:
  - Soil samples are air-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight.
  - The dried soil is sieved to remove large particles and homogenize the sample.
  - Key soil properties such as pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity are determined.
- Preparation of Spiked Solution:

- A stock solution of the radionuclide of interest ( $^{237}\text{Np}$  or  $^{241}\text{Am}$ ) is prepared.
- A synthetic groundwater solution is prepared to mimic the ionic strength and composition of the natural groundwater at the site of interest.
- The radionuclide stock solution is added to the synthetic groundwater to create a "spiked" solution with a known initial activity concentration.

- Equilibration:
  - A known mass of the prepared soil is placed in a centrifuge tube or vial.
  - A known volume of the spiked solution is added to the soil, resulting in a specific solid-to-liquid ratio (e.g., 1:10 g/mL).
  - The tubes are sealed and agitated on a shaker for a predetermined period (e.g., 24 hours to several days) to allow the system to reach equilibrium.
- Phase Separation:
  - After equilibration, the solid and liquid phases are separated by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22  $\mu\text{m}$ ).
- Activity Measurement:
  - The activity concentration of the radionuclide remaining in the filtered liquid phase is measured using an appropriate radiation detection technique, such as liquid scintillation counting or alpha/gamma spectrometry.
- Kd Calculation:
  - The amount of radionuclide sorbed to the soil is calculated by subtracting the activity in the final liquid phase from the initial activity.
  - The Kd value (in mL/g) is calculated using the following formula:  $\text{Kd} = (\text{Activity sorbed to soil} / \text{Mass of soil}) / (\text{Activity in solution} / \text{Volume of solution})$

## Soil Column Transport Experiment Protocol

Column experiments are designed to simulate the transport of radionuclides through a soil profile under controlled flow conditions, providing information on advection, dispersion, and retardation.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a soil column transport experiment.

Detailed Methodology for Soil Column Transport Experiment:

- Column Preparation:
  - A column of appropriate dimensions is uniformly packed with the prepared soil to a known bulk density.
  - The column is slowly saturated from the bottom with synthetic groundwater to avoid air entrapment.
  - The groundwater is pumped through the column at a constant flow rate until a steady-state flow is established and the effluent chemistry is stable.
- Tracer Injection:
  - A small pulse of a solution containing the radionuclide of interest ( $^{237}\text{Np}$  or  $^{241}\text{Am}$ ) and a non-sorbing tracer (e.g., tritium or bromide) is introduced into the column inlet.
- Elution and Effluent Collection:
  - The flow of synthetic groundwater is resumed, and the effluent from the column outlet is collected in fractions over time using a fraction collector.
- Analysis:
  - Each effluent fraction is analyzed for the concentration of the radionuclide and the non-sorbing tracer.
- Data Analysis:
  - The concentrations of the tracers in the effluent are plotted against the volume of effluent collected or time to generate breakthrough curves.
  - The breakthrough curve of the non-sorbing tracer is used to determine the hydrodynamic properties of the column (e.g., pore water velocity, dispersion coefficient).
  - The retardation factor (R) of the radionuclide is determined by comparing the arrival time of its peak concentration to that of the non-sorbing tracer. The Kd value can then be calculated from the retardation factor.

## Conclusion

The environmental mobility of **Neptunium-237** is significantly greater than that of Americium-241, primarily due to the higher mobility of the Np(V) species compared to the strongly sorbing Am(III). This comparative guide highlights the critical role of environmental factors, particularly pH and the presence of organic matter, in controlling the transport of these long-lived radionuclides. The provided experimental protocols for batch sorption and column transport studies offer a foundation for researchers to further investigate and quantify the mobility of  $^{237}\text{Np}$  and  $^{241}\text{Am}$  in specific geological settings, contributing to more accurate and robust safety assessments for radioactive waste disposal and environmental remediation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The biodistribution and toxicity of plutonium, americium and neptunium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 237Np and 241Am as Fingerprints in the Major River Basins of Southern China and North South China Sea: A Land–Sea Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. recherche-expertise.asnr.fr [recherche-expertise.asnr.fr]
- 4. epa.gov [epa.gov]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. 241Am, 237Np, and 99Tc sorption on two United States subsoils from differing weathering intensity areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 241Am, 237Np, and 99Tc sorption on two United States subsoils from differing weathering intensity areas. | Semantic Scholar [semanticscholar.org]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comparative Analysis of the Environmental Mobility of Neptunium-237 and Americium-241]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088061#comparative-study-of-neptunium-237-and-americium-241-environmental-mobility>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)